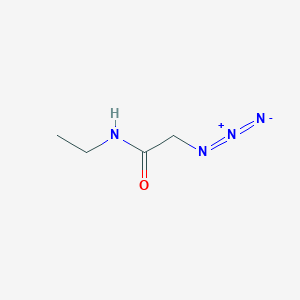
4-(3-Aminophenyl)pyrimidin-2-amine
Übersicht
Beschreibung
4-(3-Aminophenyl)pyrimidin-2-amine, also known as 4-AP, is a heterocyclic organic compound that has been widely studied for its potential applications in scientific research and laboratory experiments. 4-AP is an aminopyrimidine derivative that is composed of a nitrogen-containing aromatic ring and a pyrimidine ring. It is a colorless solid with a melting point of 128-130°C and a molecular weight of 224.27 g/mol. 4-AP has found applications in a variety of scientific research fields, including as a fluorescent dye, a photo-sensitizer, and a chemosensor.
Wissenschaftliche Forschungsanwendungen
Biotransformation of β-Secretase Inhibitors
A study on the biotransformation of two β-secretase inhibitors, including (S)-1-pyridin-4-yl-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine and AZD3839, revealed an unusual metabolic pathway involving a ring-opening reaction followed by a carbon atom elimination and ring closure to form an imidazole ring. This pathway highlights the complex metabolism of aryl-pyrimidine–containing compounds, suggesting a potential for developing novel therapeutic agents with improved metabolic profiles (Lindgren et al., 2013).
Fluorescence Binding with Bovine Serum Albumin
Research into p-hydroxycinnamic acid amides, including derivatives with pyrimidin-2-yl components, investigated their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. The findings provide insights into the binding behavior of these compounds with proteins, which could inform their pharmacokinetic properties and potential as drug candidates (Meng et al., 2012).
Chemical Reactivity and Biological Evaluation
A study involving the synthesis of a novel pyrimidine derivative explored its chemical reactivity towards primary and heterocyclic amines, leading to various nitrogen heterocyclic compounds. The biological activity of these compounds was investigated, suggesting their potential applications in medicinal chemistry (Farouk et al., 2021).
Synthesis of Protein Kinase Inhibitors
The development of 4-(2-amino-5-thiazolyl)-pyrimidine-2-amines as potential protein kinase inhibitors demonstrates the application of pyrimidine derivatives in targeting key enzymes involved in cell signaling and disease pathways. This research could contribute to the discovery of new treatments for cancers and other diseases (Sušnik et al., 2009).
Modulating Substrate Selectivity of Phosphodiesterase Inhibitors
A study on pyridine and pyrido[2,3-d]pyrimidine derivatives revealed their inhibitory effects on phosphodiesterase 3 (PDE3), with implications for developing substrate-selective pharmacological modulators. This research opens new avenues for treating diseases with fewer side effects, highlighting the therapeutic potential of pyrimidine derivatives (Abadi et al., 2013).
Eigenschaften
IUPAC Name |
4-(3-aminophenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-6H,11H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGJBQBCEYMKRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298211 | |
| Record name | 4-(3-Aminophenyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminophenyl)pyrimidin-2-amine | |
CAS RN |
842129-13-9 | |
| Record name | 4-(3-Aminophenyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842129-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Aminophenyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(Thiophen-3-yl)methyl]piperidin-3-amine](/img/structure/B1465738.png)
![2-azido-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1465740.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-3-amine](/img/structure/B1465743.png)





